

A Comparative Analysis of the Antioxidant Activity of Equisetum and Green Tea Extracts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Horsetail*

Cat. No.: B1181666

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of extracts derived from Equisetum (**horsetail**) and *Camellia sinensis* (green tea). The following sections present quantitative data from various experimental assays, detail the methodologies employed, and illustrate key processes and pathways to support further research and development.

Introduction

Both Equisetum and green tea are well-regarded for their rich composition of bioactive compounds, particularly phenolics and flavonoids, which contribute to their significant antioxidant capacities.^{[1][2]} Green tea's antioxidant properties are largely attributed to its high content of catechins, a type of flavonoid.^[3] The genus Equisetum, encompassing species like *E. arvense* and *E. telmateia*, contains a diverse array of phenolic acids and flavonoid glycosides, such as isoquercitrin and kaempferol derivatives, which are potent free radical scavengers.^{[1][4]} This guide synthesizes experimental data to offer a comparative perspective on their efficacy.

Quantitative Data Summary

The antioxidant activity of plant extracts is highly dependent on the species, the solvent used for extraction, and the specific assay employed. The tables below summarize key findings from multiple studies, providing a comparative look at the total phenolic and flavonoid content, as

well as direct measures of antioxidant activity through DPPH radical scavenging and ferric reducing power.

Table 1: Total Phenolic and Flavonoid Content

Extract	Plant Species	Extraction Solvent	Total Phenolic Content (mg GAE/g extract)	Total Flavonoid Content (mg QE/RE/DE/C E/g extract)	Reference
Equisetum	Equisetum telmateia	Methanol	262.7	-	[5]
Equisetum telmateia	Acetone	-	199.8 (mg RU/g)	[5]	
Equisetum arvense	n-Butanol	96.4	135.01 (mg/g DE)	[1][6]	
Equisetum arvense	Ethyl Acetate	26.4	-	[1]	
Equisetum arvense	Water	15.4	4.89 (mg/g DE)	[1][6]	
Green Tea	Camellia sinensis	50% Methanol	up to 196	up to 31.15 (mg Catechin/g)	[3]

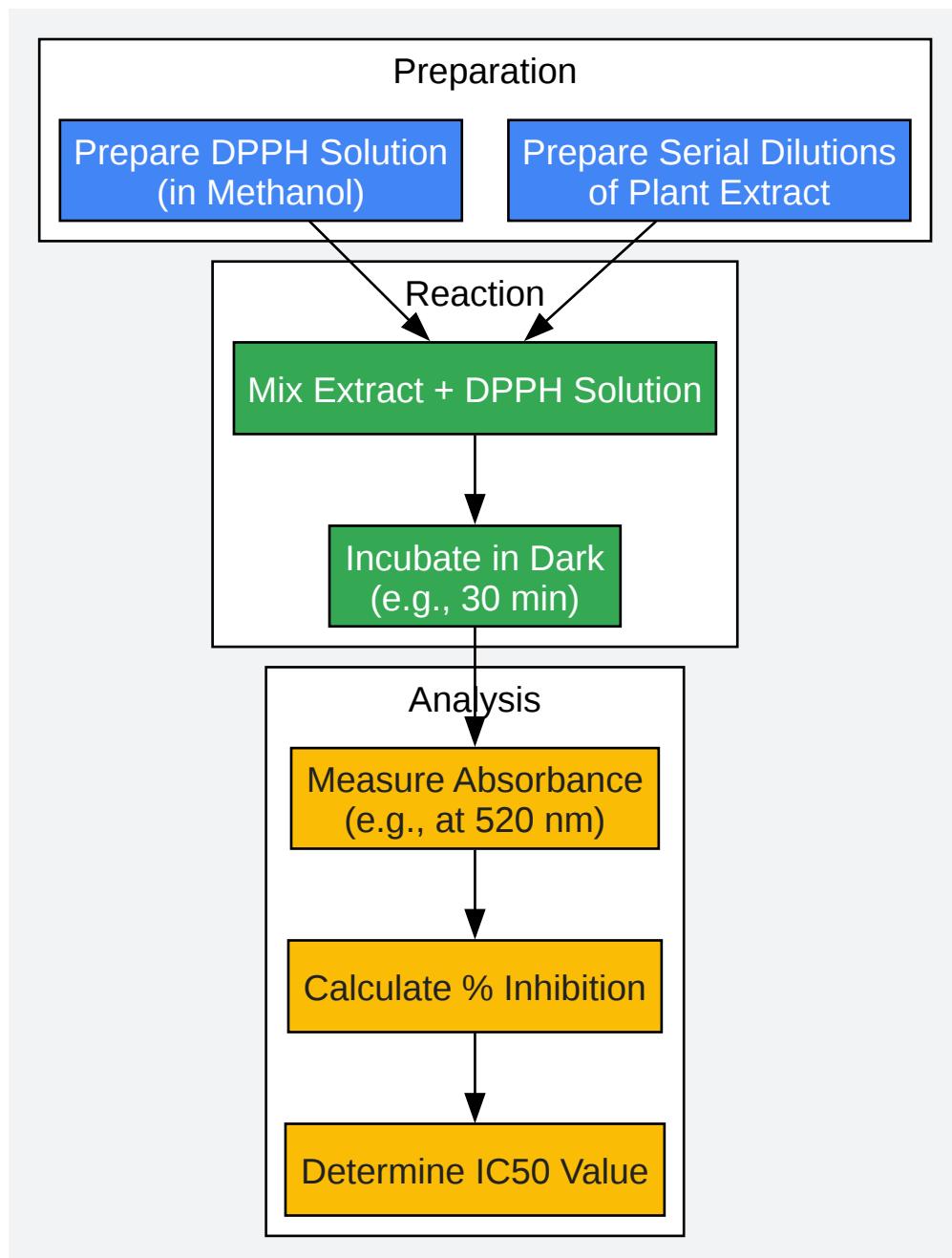
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE/RU: Rutin Equivalents; DE: Dry Extract; CE: Catechin Equivalents.

Table 2: Comparative Antioxidant Activity (DPPH & FRAP Assays)

Extract	Plant Species	Assay	Result (IC50/EC50 or Equivalent Value)	Reference
Equisetum	Equisetum arvense	DPPH	2.37 µg/mL (Ethyl Acetate extract)	[7][8]
Equisetum arvense		DPPH	37.20 µg/mL (Water extract)	[7][8]
Equisetum telmateia		DPPH	33.4 - 982.2 µg/mL (various extracts)	[5]
Equisetum arvense		Reducing Power	13.40 µg/mL (AEAC, n-Butanol extract)	[6][9]
Green Tea	Camellia sinensis	DPPH	18.93 - 30.48 µg/mL (various forms)	[10]
Camellia sinensis		FRAP	up to 3.082 mmol Fe(II)/g	[3]

IC50/EC50: The concentration of extract required to scavenge 50% of radicals. A lower value indicates higher antioxidant activity. AEAC: Ascorbate Equivalent Antioxidant Capacity.

Analysis of the data reveals that specific extracts of Equisetum, such as the ethyl acetate fraction of *E. arvense*, can exhibit exceptionally potent DPPH radical scavenging activity, with an EC50 value (2.37 µg/mL) significantly lower than those reported for various green tea preparations (18.93-30.48 µg/mL).[7][10] This suggests that while green tea is a consistently strong antioxidant, certain fractions of Equisetum may offer superior activity. However, the efficacy of Equisetum is highly dependent on the extraction solvent, with aqueous extracts showing considerably lower potency.[7][8]


Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline standard procedures for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate an electron and neutralize the stable DPPH free radical.

- Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, a change that is measured spectrophotometrically.
- Procedure:
 - A stock solution of DPPH (e.g., 0.3 mM) is prepared in methanol. The absorbance is calibrated to a specific value (e.g., 0.8-1.0) at its maximum wavelength (~520 nm).[\[10\]](#)
 - Various concentrations of the plant extracts are added to a fixed volume of the DPPH solution.[\[10\]](#)
 - The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[\[10\]](#)
 - The absorbance of the resulting solution is measured.
 - The percentage of radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{control} - A_{sample}) / A_{control}] * 100$ where $A_{control}$ is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance with the sample.
 - The IC₅₀ value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the extract concentration.

[Click to download full resolution via product page](#)

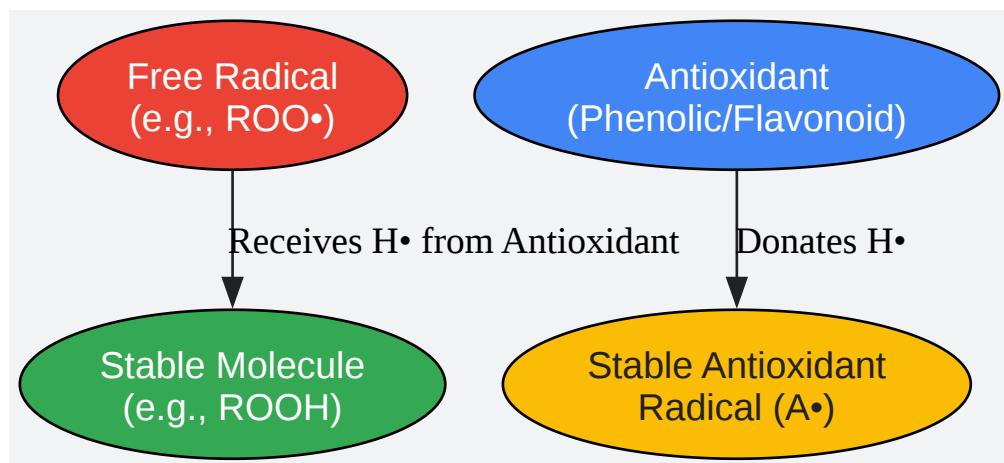
DPPH Assay Experimental Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).

- Principle: The reduction of the ferric-triptyridyltriazine (Fe^{3+} -TPZ) complex to the ferrous (Fe^{2+}) form results in the formation of an intense blue color, which is measured spectrophotometrically.
- Procedure:
 - The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-triptyridyl-s-triazine) solution, and $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution.
 - A small volume of the plant extract is mixed with the FRAP reagent.
 - The mixture is incubated (e.g., at 37°C).
 - The absorbance of the blue-colored complex is read at its maximum wavelength (~593 nm).
 - A standard curve is prepared using a known antioxidant (e.g., FeSO_4 or Trolox), and the results are expressed as equivalents of the standard.^[3]

Total Phenolic Content (TPC) Assay


This assay quantifies the total amount of phenolic compounds in an extract.

- Principle: The Folin-Ciocalteu reagent contains phosphomolybdic/phosphotungstic acid complexes. In an alkaline medium, phenolic compounds reduce these complexes, resulting in a blue-colored product that can be quantified by spectrophotometry.
- Procedure:
 - The plant extract is mixed with the Folin-Ciocalteu reagent.
 - After a short incubation period, a sodium carbonate solution is added to create an alkaline environment.
 - The mixture is incubated for a specific time (e.g., 90 minutes) at room temperature.
 - The absorbance is measured at a wavelength of ~765 nm.

- The total phenolic content is determined from a standard curve prepared with a known phenolic compound, typically gallic acid, and expressed as mg of gallic acid equivalents (GAE) per gram of extract.[5]

Antioxidant Mechanism of Action

The primary antioxidant mechanism for both *Equisetum* and green tea extracts involves direct radical scavenging. The phenolic and flavonoid compounds within these extracts act as electron or hydrogen donors to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions of oxidation.

[Click to download full resolution via product page](#)

Free Radical Scavenging Mechanism

Conclusion

The comparative data indicates that while green tea extract is a reliable and potent source of antioxidants, select extracts from the *Equisetum* genus can demonstrate superior radical scavenging activity.[7][10] The high efficacy of *Equisetum*'s ethyl acetate and n-butanol fractions is linked to their specific composition of flavonoids and phenolic acids.[6] For drug development and research applications, the choice between these natural sources may depend on the desired potency and the specific chemical profile sought. The variability introduced by different extraction solvents underscores the critical importance of optimizing extraction protocols to maximize the antioxidant potential of *Equisetum* preparations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gsconlinepress.com [gsconlinepress.com]
- 2. pji.ub.ac.id [pji.ub.ac.id]
- 3. ijehse.tums.ac.ir [ijehtse.tums.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. Great horsetail (Equisetum telmateia Ehrh.): Active substances content and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phenolic Compounds in Field Horsetail (Equisetum arvense L.) as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenolic compounds in field horsetail (Equisetum arvense L.) as natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant Activity of Different Forms of Green Tea: Loose Leaf, Bagged and Matcha [foodandnutritionjournal.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Antioxidant Activity of Equisetum and Green Tea Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1181666#comparing-antioxidant-activity-of-equisetum-with-green-tea-extract>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com